N-Oxide abiraterone sulfate is a significant metabolite of abiraterone, an anti-cancer drug primarily used in the treatment of prostate cancer. The compound is classified as a steroidal anti-androgen and is known for its role in inhibiting androgen production. N-Oxide abiraterone sulfate is one of the main circulating metabolites in human plasma, accounting for about 43% of the drug's exposure, alongside abiraterone sulfate itself .
N-Oxide abiraterone sulfate originates from the metabolic conversion of abiraterone acetate, which is administered orally and subsequently hydrolyzed to its active form, abiraterone. This compound is classified under endocrine anti-hormones and is particularly relevant in the context of prostate cancer therapies .
The synthesis of N-Oxide abiraterone sulfate involves the enzymatic oxidation of abiraterone, primarily facilitated by the enzyme sulfotransferase 2A1. This process converts the parent compound into its sulfate form through a series of metabolic reactions . The synthesis pathway can be summarized as follows:
This metabolic pathway highlights how the body processes and modifies pharmaceutical compounds to enhance their solubility and excretion.
The molecular formula of N-Oxide abiraterone sulfate is , with a molecular weight of approximately 445.57 Daltons . The structural details reveal that it retains the steroid backbone characteristic of its parent compound while incorporating functional groups that facilitate its biological activity.
N-Oxide abiraterone sulfate primarily participates in metabolic reactions rather than direct therapeutic actions. The key reaction involves:
These reactions are essential for detoxifying and preparing the compound for excretion, influencing its pharmacokinetics and dynamics within the body .
This metabolic pathway ensures that while active compounds exert their therapeutic effects, inactive metabolites are prepared for elimination from the body .
N-Oxide abiraterone sulfate exhibits several notable physical and chemical properties:
These properties are crucial for formulating pharmaceutical preparations that ensure effective delivery and bioavailability .
N-Oxide abiraterone sulfate is primarily utilized in research settings to study the metabolism of abiraterone and its efficacy in prostate cancer treatment. It serves as a biomarker for assessing drug exposure levels in clinical studies. Additionally, understanding this metabolite can aid in developing more effective dosing regimens and formulations that optimize therapeutic outcomes while minimizing side effects .
Castration-resistant prostate cancer (CRPC) remains dependent on androgen receptor (AR) signaling despite suppressed gonadal testosterone production. This disease state exploits alternative androgen biosynthesis pathways, primarily involving adrenal and intratumoral steroidogenesis. Abiraterone acetate—a prodrug for the active compound abiraterone—inhibits CYP17A1 (17α-hydroxylase/C17,20-lyase), a key enzyme in extra-gonadal androgen synthesis. This blockade depletes precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby reducing downstream androgens such as testosterone and dihydrotestosterone (DHT) that drive CRPC progression [1] [6].
Abiraterone undergoes extensive hepatic metabolism, generating both active and inactive metabolites. The most clinically significant metabolites include:
Unlike D4A or 3-keto-5α-abiraterone, N-oxide abiraterone sulfate exhibits no intrinsic androgenic or anti-androgenic activity. Its significance lies in its role as a biomarker of abiraterone metabolism and its contribution to overall drug clearance. This metabolic inertness distinguishes it from other metabolites that directly influence CRPC pathophysiology via AR modulation or steroidogenic enzyme inhibition [6] [9].
N-Oxide abiraterone sulfate occupies the terminal position in one of abiraterone’s primary inactivation pathways. Its formation involves two sequential enzymatic steps:
Metabolic Pathway Sequence:
Table 1: Key Metabolic Transformations of Abiraterone
Substrate | Enzyme | Metabolite | Activity |
---|---|---|---|
Abiraterone acetate | Esterases | Abiraterone (parent drug) | CYP17A1 inhibitor |
Abiraterone | CYP3A4/SULT2A1 | Abiraterone sulfate | Inactive |
Abiraterone sulfate | CYP3A4 | N-Oxide abiraterone sulfate | Inactive |
Abiraterone | 3β-HSD/5α-reductase | 3-Keto-5α-abiraterone | AR agonist |
Abiraterone | Aldo-keto reductases | Δ⁴-Abiraterone (D4A) | Multi-enzyme inhibitor |
Pharmacokinetic Characteristics:
N-Oxide abiraterone sulfate is a major circulating metabolite, accounting for ~43% of total drug-related exposure in plasma at steady state—comparable to abiraterone sulfate. Its pharmacokinetic profile includes:
Table 2: Pharmacokinetic Parameters of Abiraterone and Key Metabolites
Compound | Mean Cmax (ng/mL) | Half-life (hr) | Plasma Exposure (% of total) | Protein Binding (%) |
---|---|---|---|---|
Abiraterone | 226 ± 178 | 12 ± 5 | 100 (reference) | >99 |
Abiraterone sulfate | Not reported | Similar to parent | ~43 | >99 |
N-Oxide abiraterone sulfate | Not reported | Similar to parent | ~43 | >99 |
Δ⁴-Abiraterone (D4A) | Variable | Similar to parent | Low (<10) | >99 |
Clinical Monitoring Implications:
Although inactive, N-oxide abiraterone sulfate serves as a surrogate marker for abiraterone metabolic clearance. Studies indicate that patients with low abiraterone trough concentrations (Cmin ≤8.4 ng/mL) exhibit inferior PSA progression-free survival (median 6.1 vs. 16.9 months; HR=0.44, p=0.01) [2] [5] [10]. This suboptimal exposure correlates with accelerated formation of terminal metabolites like N-oxide abiraterone sulfate, reflecting high metabolic flux through inactivation pathways. Consequently, monitoring abiraterone Cmin—influenced by its inactivation rate—may identify patients needing dose optimization [5] [10].
Drug-Drug Interaction Considerations:
As a CYP3A4 substrate, N-oxide abiraterone sulfate’s formation is susceptible to modulation by co-administered drugs:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4